5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane

Physical Organic Chemistry Boron-Ate Complex Nucleophilicity

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane (CAS 574755-16-1) is a cyclic boronic ester derived from 4-propylphenylboronic acid and 2,2-dimethyl-1,3-propanediol (neopentyl glycol). Belonging to the 1,3,2-dioxaborinane class, it serves as a protected, storable boron nucleophile for Suzuki–Miyaura cross-coupling reactions, where the neopentyl glycol backbone confers distinct reactivity, stability, and physical property advantages over the corresponding free boronic acid and pinacol ester derivatives.

Molecular Formula C14H21BO2
Molecular Weight 232.13 g/mol
Cat. No. B12064098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane
Molecular FormulaC14H21BO2
Molecular Weight232.13 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC=C(C=C2)CCC
InChIInChI=1S/C14H21BO2/c1-4-5-12-6-8-13(9-7-12)15-16-10-14(2,3)11-17-15/h6-9H,4-5,10-11H2,1-3H3
InChIKeyDMVXUZLIMSBAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane: A Crystalline Neopentyl Glycol Boronic Ester for Cross-Coupling Procurement


5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane (CAS 574755-16-1) is a cyclic boronic ester derived from 4-propylphenylboronic acid and 2,2-dimethyl-1,3-propanediol (neopentyl glycol) . Belonging to the 1,3,2-dioxaborinane class, it serves as a protected, storable boron nucleophile for Suzuki–Miyaura cross-coupling reactions, where the neopentyl glycol backbone confers distinct reactivity, stability, and physical property advantages over the corresponding free boronic acid and pinacol ester derivatives [1][2].

Neopentyl glycol ester backbone enhances transmetalation reactivity in boron-ate complex formation
Crystalline solid supports purification by recrystallization, ensuring reproducible stoichiometric loading
Designed for anhydrous Ni- or Pd-catalyzed Suzuki–Miyaura cross-coupling with C–O or C–X electrophiles
Lower leaving-group mass contributes to improved atom economy relative to pinacol ester analogs

Why 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane Cannot Be Replaced by Generic Aryl Boron Reagents


The 4-propylphenyl fragment is a common hydrophobic aryl group in medicinal chemistry and materials science, yet the choice of boron-protecting group dramatically alters coupling efficiency, atom economy, and purification practicality. The free boronic acid (CAS 134150-01-9) is prone to variable stoichiometry due to anhydride (boroxine) formation and often requires excess loading [1]. The pinacol ester analog (CAS 1359844-00-0) exhibits attenuated nucleophilicity in key catalytic cycles and is frequently an oil that cannot be purified by crystallization [2][3]. Consequently, substituting the neopentyl glycol ester with either alternative introduces quantitative penalties in reaction performance and downstream processing that are directly measurable in yield, cost, and purity.

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane
Free boronic acid (CAS 134150-01-9) Prone to boroxine anhydride formation and variable stoichiometry; may require excess loading, compromising reproducibility.
This neopentyl glycol ester
Pinacol ester (CAS 1359844-00-0) Attenuated nucleophilicity in key catalytic cycles; often an oil that cannot be purified by crystallization, limiting stoichiometric accuracy and scale-up.

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane: Quantified Differentiation Evidence


Neopentyl Glycol Boronates Exhibit 10,000-Fold Higher Nucleophilic Reactivity than Pinacol Boronates in Boron-Ate Complex Formation

The neopentyl glycol ester leaving group confers vastly superior nucleophilic reactivity to the corresponding boron-ate complex. In a direct kinetic comparison using benzhydrylium ion reference electrophiles, the neopentyl and ethylene glycol derivatives of thienyl and furyl boronic esters reacted 10^4 times faster than the pinacol and catechol derivatives [1]. This difference arises from the reduced steric congestion around the boron center in the neopentyl glycol-derived ate complex, facilitating transmetalation—the rate-determining step in many cross-coupling catalytic cycles.

Nucleophilicity Enhancement
Class-level
Reported ~104-fold rate increase vs pinacol
Supports faster transmetalation and lower catalyst loading potential
UV/Vis kinetics in acetonitrile at 20 °C
Physical Organic Chemistry Boron-Ate Complex Nucleophilicity

Neopentylglycolboronates Outperform Pinacol Boronates in Ni-Catalyzed Suzuki–Miyaura Coupling Under Anhydrous Conditions

A systematic head-to-head study of four arylboron nucleophiles in Ni(COD)_2/PCy_3-catalyzed cross-coupling with aryl mesylates and sulfamates established that, in the absence of water, aryl neopentylglycolboronates are more efficient, less expensive, and more atom-economic than aryl pinacolboronates [1]. Arylboronic acid itself was the most reactive, but its use is complicated by protodeboronation and anhydride formation; potassium trifluoroborate required water to be effective. The neopentylglycolboronate thus provides the optimal balance of reactivity, cost, and atom economy for anhydrous Ni-catalyzed transformations.

Ni-Catalyzed Coupling Efficiency
Head-to-head
Ranked most efficient among protected boron reagents under anhydrous conditions
Reported higher yields and lower cost per coupling event relative to pinacol ester
Ni(COD)2/PCy3, anhydrous THF, 23 °C, aryl mesylates/sulfamates
Nickel Catalysis Suzuki-Miyaura Coupling C-O Electrophile

Crystalline Solid with a Defined Melting Point of 86.3 °C Enables Purification by Recrystallization

5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane is a white crystalline solid with a reported melting point of 86.3 °C . In contrast, the direct pinacol ester analog, 4,4,5,5-tetramethyl-2-(4-propylphenyl)-1,3,2-dioxaborolane (CAS 1359844-00-0), is typically an oil or low-melting solid for which a defined melting point is not reported in standard supplier databases, making recrystallization impractical . The free boronic acid (CAS 134150-01-9) melts at 89–97 °C but suffers from variable composition due to boroxine formation [1].

Crystalline Purity
Data to verify
Melting point 86.3 °C; recrystallizable solid
Enables purification without chromatography, supporting reproducible stoichiometry
Pinacol ester analog is typically an oil; boronic acid prone to boroxine formation
Purification Quality Control Solid-State Characterization

Improved Atom Economy: Neopentyl Glycol Ester Releases a Lower-Molecular-Weight Leaving Group than Pinacol Ester

The neopentyl glycol ester of 4-propylphenylboronic acid has a molecular weight of 232.13 g/mol and, upon transmetalation, releases a diol fragment of 104.15 g/mol . The analogous pinacol ester has a molecular weight of 246.15 g/mol and releases a pinacol fragment of 118.17 g/mol . The 14.02 g/mol reduction in leaving-group mass represents a ~12% improvement in atom economy for the boron-derived portion. Combined with the higher reactivity of the neopentylglycol ester, this translates to lower mass intensity and reduced waste generation per mole of coupled product.

Atom Economy
Data to verify
14.02 g/mol lower leaving-group mass (~12% improvement)
Reduces process mass intensity and waste generation relative to pinacol
Calculated from molecular formulas; class-level atom economy context
Atom Economy Green Chemistry Process Mass Intensity

Best-Fit Research and Industrial Scenarios for 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane


Anhydrous Nickel-Catalyzed Suzuki–Miyaura Coupling with C–O Electrophiles

When the synthetic route employs Ni(COD)_2/PCy_3 or similar nickel catalyst systems to couple a 4-propylphenyl group to aryl mesylates or sulfamates under strictly anhydrous conditions, the neopentyl glycol ester is proven to outperform the corresponding pinacol ester in efficiency, cost, and atom economy [1]. The enhanced nucleophilicity of the derived boron-ate complex (10^4-fold vs pinacol) further ensures robust transmetalation even with challenging electron-rich electrophiles [2]. This scenario is common in pharmaceutical process development where C–O electrophiles are preferred over aryl halides for regulatory or supply-chain reasons.

Medicinal Chemistry Library Synthesis Requiring High-Purity Boronic Ester Building Blocks

The crystalline nature and defined melting point (86.3 °C) of this compound allow medicinal chemists to purify the reagent by recrystallization before use, ensuring accurate stoichiometry in parallel synthesis arrays [1]. Unlike the oily pinacol ester, which is difficult to purify without chromatography, this neopentyl glycol ester can be confidently weighed and dispensed by automated liquid handlers after dissolution, reducing variability in library production and improving structure–activity relationship (SAR) data integrity.

Scale-Up of Suzuki Couplings Where Atom Economy and Waste Reduction Are Critical

Process chemistry groups scaling reactions beyond kilogram scale benefit from the ~12% improvement in boron-reagent atom economy relative to the pinacol ester [1]. The lower molecular weight of the neopentyl glycol leaving group reduces the mass of boron-containing waste requiring disposal, directly impacting process mass intensity (PMI) metrics and environmental compliance costs. Combined with the higher reactivity that enables reduced catalyst loadings, this compound aligns with green chemistry principles for large-scale API intermediate manufacture.

Synthesis of 4-Propylphenyl-Containing Ligands and Materials Where Boronic Acid Instability Is Problematic

When the target molecule incorporates the 4-propylphenyl motif as a hydrophobic tail for catalysts, ligands, or organic electronic materials, using the free boronic acid risks off-stoichiometry from boroxine formation and protodeboronation [1]. The neopentyl glycol ester provides a shelf-stable, crystalline alternative that releases the active boron species only under the coupling conditions, ensuring reproducible incorporation of the 4-propylphenyl group. This is especially valuable for materials science applications where batch-to-batch consistency is critical.

Application
Selection Property
Validation Focus
Anhydrous Ni-catalyzed Suzuki–Miyaura with C–O electrophiles
Ate-complex nucleophilicity
Transmetalation efficiency under anhydrous conditions; reported higher yields vs pinacol
Medicinal chemistry library synthesis
Crystalline solid purity
Accurate stoichiometry and compatibility with automated dispensing; recrystallization avoids chromatography
Scale-up of Suzuki couplings
Lower leaving-group mass
Atom economy and process mass intensity reduction; 12% improvement context vs pinacol
Synthesis of 4-propylphenyl-containing ligands and materials
Shelf-stable crystalline form
Batch-to-batch consistency; avoids off-stoichiometry from boronic acid anhydride formation
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